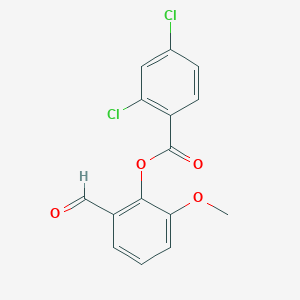

2-Formyl-6-methoxyphenyl 2,4-dichlorobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

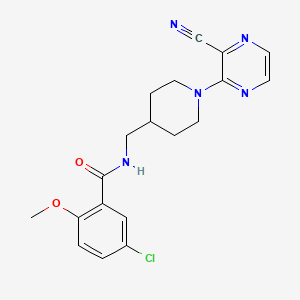

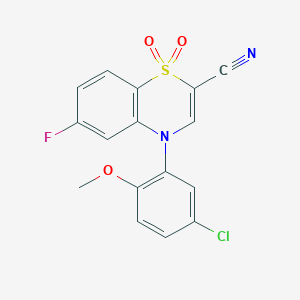

“2-Formyl-6-methoxyphenyl 2,4-dichlorobenzoate” is a chemical compound with the molecular formula C15H10Cl2O4 . It has diverse applications in scientific research.

Molecular Structure Analysis

The molecular structure of “2-Formyl-6-methoxyphenyl 2,4-dichlorobenzoate” consists of 15 carbon atoms, 10 hydrogen atoms, 2 chlorine atoms, and 4 oxygen atoms . The average mass of the molecule is 325.143 Da, and the monoisotopic mass is 323.995605 Da .Applications De Recherche Scientifique

Liquid Crystalline Properties

The synthesis and characterization of compounds containing 2, 6-disubstituted naphthalene, including derivatives similar to 2-formyl-6-methoxyphenyl 2,4-dichlorobenzoate, have revealed significant liquid crystalline properties. These compounds, characterized by their mesomorphic behavior under polarizing optical microscope (POM) and differential scanning calorimetry (DSC), exhibit enantiotropic nematic and smectic A mesophases. The study aimed to synthesize novel liquid crystalline compounds and understand their mesomorphic properties, highlighting their potential application in materials science, particularly in the development of liquid crystal displays and other optical devices (Thaker et al., 2012).

Antimicrobial Activity

A study on 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid demonstrated significant antimicrobial activities against various microbial strains. This research points to the potential use of compounds structurally related to 2-formyl-6-methoxyphenyl 2,4-dichlorobenzoate in developing new antimicrobial agents, which could address the growing concern of antibiotic resistance (Noolvi et al., 2016).

Tubulin Polymerization Inhibition

Methoxy-substituted 3-formyl-2-phenylindoles, sharing a structural motif with 2-formyl-6-methoxyphenyl 2,4-dichlorobenzoate, have been found to inhibit tubulin polymerization. This effect is crucial for the development of new anticancer drugs since disrupting microtubule assembly can hinder cancer cell division and induce apoptosis. The study illustrates the importance of such compounds in medicinal chemistry, offering a pathway to novel cancer therapies (Gastpar et al., 1998).

Environmental Degradation

Research has shown that certain environmental bacterial species can dechlorinate methoxychlor, a compound related to 2-formyl-6-methoxyphenyl 2,4-dichlorobenzoate, suggesting a pathway for the biodegradation of such organochlorine insecticides. This capability indicates the potential for using these bacterial species in bioremediation efforts to clean up pesticide-contaminated environments, highlighting an eco-friendly approach to managing chemical pollutants (Satsuma & Masuda, 2012).

Corrosion Inhibition

The corrosion inhibition efficiency of compounds related to 2-formyl-6-methoxyphenyl 2,4-dichlorobenzoate has been studied, with findings indicating significant protective effects on mild steel in corrosive media. Such studies are crucial for the development of more effective corrosion inhibitors, which can extend the life of metal structures and components in industrial applications (Bentiss et al., 2009).

Propriétés

IUPAC Name |

(2-formyl-6-methoxyphenyl) 2,4-dichlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2O4/c1-20-13-4-2-3-9(8-18)14(13)21-15(19)11-6-5-10(16)7-12(11)17/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWGDLWSESRKXHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC(=O)C2=C(C=C(C=C2)Cl)Cl)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Formyl-6-methoxyphenyl 2,4-dichlorobenzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2611469.png)

![2-(3-chlorophenyl)-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2611472.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}naphthalene-1-carboxamide](/img/structure/B2611475.png)

![7-Cyclobutoxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2611481.png)

![3-methoxy-N-(5-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2611482.png)